![molecular formula C20H28O7 B1163902 Hebeirubescensin H CAS No. 887333-30-4](/img/structure/B1163902.png)
Hebeirubescensin H
Overview
Description
Synthesis Analysis
The synthesis of Hebeirubescensin H, along with other ent-kaurane diterpenoids like Hebeirubescensins A-L, involves extensive spectroscopic analysis. These compounds have been isolated from Isodon rubescens, indicating a natural source for their extraction and subsequent analysis. The focus on these compounds arises from their significant cytotoxicity against certain human cell lines, suggesting potential therapeutic applications. The synthesis involves understanding the complex diterpenoid structure and the reactions required to isolate these compounds effectively (Huang et al., 2006).
Scientific Research Applications
Cytotoxic Properties : A study conducted by Huang et al. (2006) on the diterpenoids produced by Isodon rubescens, which include Hebeirubescensin H, found that these compounds exhibit significant cytotoxicity against human cancer cells. They isolated 12 new ent-kaurane diterpenoids, named hebeirubescensins A-L, and 19 known analogues from Isodon rubescens. Among these, certain compounds showed notable cytotoxic effects on human A549 (lung carcinoma), HT-29 (colon carcinoma), and K562 (chronic myelogenous leukemia) cells. This suggests that Hebeirubescensin H and its related compounds could be potential candidates for anticancer drug development (Huang et al., 2006).
Potential Medical Applications : Based on the cytotoxic properties, Hebeirubescensin H could be researched further for its potential use in cancer treatment, specifically targeting the types of cancer cells mentioned above. The structure-activity relationships of these compounds could provide insights into designing more effective anticancer drugs.
Safety and Hazards
properties
IUPAC Name |
9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWFVPFIPDEZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72999392 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.